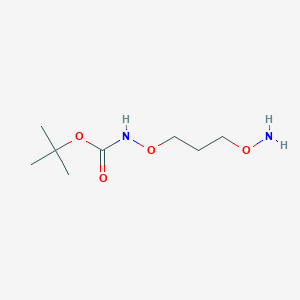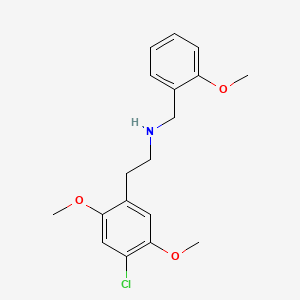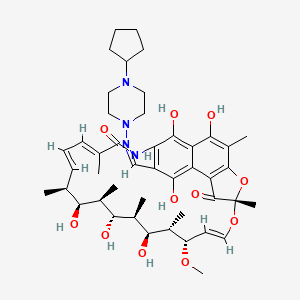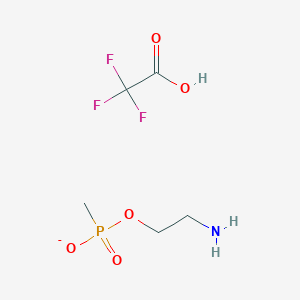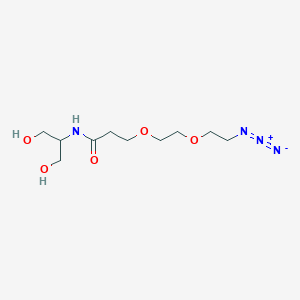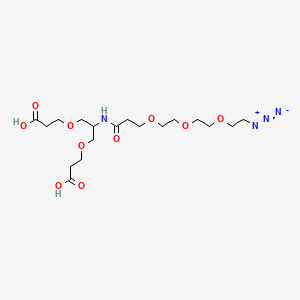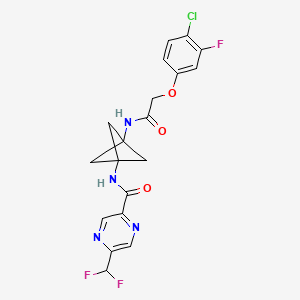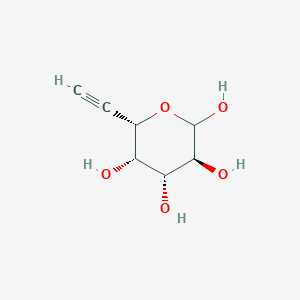
6-Alkynyl-fucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Alkynyl-fucose is a widely used fucosylation probe . It acts by strongly inhibiting fucosylation and GDP-fucose synthetase FX and halting hepatoma invasion . It is a tool in the study of protein O-fucosylation . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
The synthesis of 6-Alkynyl-fucose involves metabolic labeling of mammalian cells with modified fucose, which incorporates a bioorthogonal group into cell membrane glycoproteins . Copper-catalyzed click chemistry is used to conjugate a proximity labeling probe, azido-FeBABE .Molecular Structure Analysis
The molecular formula of 6-Alkynyl-fucose is C7H10O5 . It has an exact mass of 174.05 and a molecular weight of 174.150 .Chemical Reactions Analysis
6-Alkynyl-fucose can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
The appearance of 6-Alkynyl-fucose is colorless to off-white and it is a solid .Wissenschaftliche Forschungsanwendungen
Inhibition of Fucosylation in Cancer Cells : 6-Alk-Fuc has been shown to be a potent and general inhibitor of cellular fucosylation, with a higher potency than the existing inhibitor 2-fluoro-fucose. It inhibits the GDP-Fucose-Synthesizing Enzyme FX, TSTA3, depleting cellular GDP-Fuc. This action halts hepatoma cell migration and invasion, highlighting its potential as a therapeutic agent in cancer treatment (Kizuka et al., 2017).
Glycan Imaging and Biomarker Discovery : Alkynyl-fucose analogs, such as 7-alkynyl-fucose, have been developed for efficient labeling and detection of fucosylated glycans. These analogs, including 6-Alk-Fuc, offer high labeling efficiency and low cytotoxicity, making them useful tools in glycobiology research and potential applications in clinical biomarker discovery (Kizuka et al., 2016).
Labeling and Visualization of Glycoconjugates : Alkynyl sugar analogs based on fucose have been used for the labeling and visualization of glycoconjugates in cells. This method facilitates the study of the localization, trafficking, and dynamics of glycans and their roles in pathological processes like cancer (Hsu et al., 2007).
Study of Protein O-Fucosylation : 6-Alkynyl fucose has been used to study O-fucosylation of epidermal growth factor-like repeats and thrombospondin type-1 repeats by protein O-fucosyltransferases. It provides a tool for tagging and detecting modified proteins, aiding in the understanding of protein O-fucosylation in various biological processes (Al-Shareffi et al., 2013).
Differential Labeling of Glycoproteins : Research has shown that different clickable Fuc analogs, including 6-alkynyl-Fuc, label cellular glycans with varying efficiency and protein specificity. This finding is significant for designing novel sugar analogs for specific detection of target glycans or inhibition of their functions (Ma et al., 2020).
Biological Functions in Mammals : Studies on fucose, including its analogs like 6-Alk-Fuc, have provided insights into its critical roles in mammalian physiology and pathophysiology, particularly in immunity and cancer. Chemically modified fucose analogs can alter fucose-dependent processes or serve as tools to understand them better (Schneider et al., 2017).
Zukünftige Richtungen
6-Alkynyl-fucose is a significant new tool in the study of protein O-fucosylation . It is efficiently utilized in a truly bioorthogonal manner by Pofut1, Pofut2, and the enzymes that elongate O-fucose, providing evidence that 6-Alkynyl-fucose is a significant new tool in the study of protein O-fucosylation .
Eigenschaften
IUPAC Name |
(3S,4R,5S,6S)-6-ethynyloxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-2-3-4(8)5(9)6(10)7(11)12-3/h1,3-11H/t3-,4+,5+,6-,7?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNHMTJHTGBOTL-DVEMRHSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Alkynyl-fucose | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

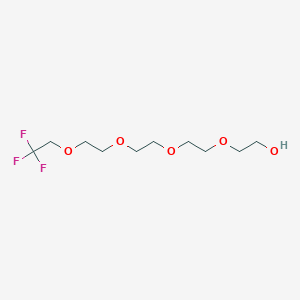
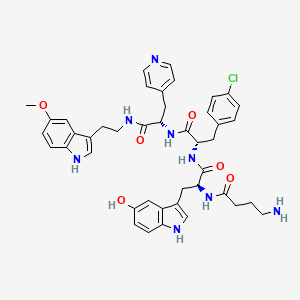
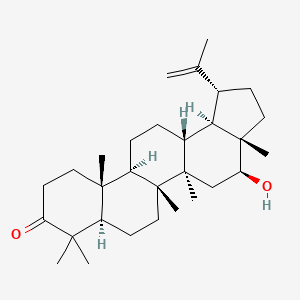
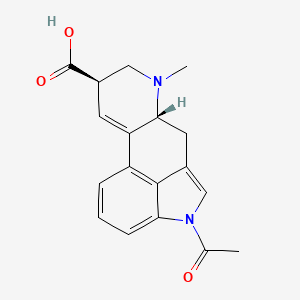
![1-(3-Ethylureido)-1-oxopropan-2-yl 3-(3,4-dimethoxybenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B604935.png)
![(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B604936.png)

